molecular formula C12H11N3O5S B5800547 4-(4-nitrophenoxy)benzenesulfonohydrazide

4-(4-nitrophenoxy)benzenesulfonohydrazide

Cat. No.: B5800547
M. Wt: 309.30 g/mol
InChI Key: OPHPHFDWAMEXTM-UHFFFAOYSA-N
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Description

4-(4-nitrophenoxy)benzenesulfonohydrazide is an organic compound that features a sulfonohydrazide group attached to a nitrophenoxy-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenoxy)benzenesulfonohydrazide typically involves the reaction of 4-nitrophenol with benzenesulfonyl chloride to form 4-nitrophenyl benzenesulfonate. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the formation of the sulfonate ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenoxy)benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino-substituted derivatives, sulfonyl azides, and various substituted aromatic compounds .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its derivatives have been explored for their anticancer and antimicrobial properties.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-nitrophenoxy)benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitrophenoxy and sulfonohydrazide groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl benzenesulfonohydrazide
  • 4-methoxy benzenesulfonohydrazide
  • 4-(trifluoromethyl)benzenesulfonohydrazide

Uniqueness

4-(4-nitrophenoxy)benzenesulfonohydrazide is unique due to the presence of both nitrophenoxy and sulfonohydrazide groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a broader range of applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(4-nitrophenoxy)benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c13-14-21(18,19)12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)15(16)17/h1-8,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHPHFDWAMEXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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